molecular formula C8H11ClN2O4S B2436619 2-(4-Sulfamoylanilino)acetic acid;hydrochloride CAS No. 2580238-54-4

2-(4-Sulfamoylanilino)acetic acid;hydrochloride

Cat. No.: B2436619
CAS No.: 2580238-54-4
M. Wt: 266.7
InChI Key: LCNFBTRQDFQLMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and the bonds between the atoms .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include the types of reactions, the conditions under which they occur, and the products formed .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Application in Observing Bacteriostatic Effects

In the research exploring the action of sulfanilamide, a compound closely related to 2-(4-Sulfamoylanilino)acetic acid;hydrochloride, it was observed that para-aminobenzenesulfonamide, a similar compound, exhibited bacteriostatic effects on the growth of certain molds. This suggests potential applications of this compound in studying bacteriostatic properties and microbial interactions (Bliss & Long, 1937).

Use in Spectrophotometric Analysis

A study describes the use of a sulfonamide compound in a spectrophotometric method for determining certain acidic compounds in water, grains, and plant materials. This indicates the potential application of this compound in analytical chemistry, particularly in spectrophotometric analyses (Shivhare, Raju, & Gupta, 1991).

Role in Chemical Synthesis

A study conducted in 2017 focused on the synthesis of specific chemical compounds using 4-aminobenzenesulfonamide, a related sulfonamide. The reaction produced compounds that could have various applications, implying that this compound might similarly be used in the synthesis of a range of organic compounds (Gein, Bobrovskaya, & Dmitriev, 2017).

Antimicrobial Activity Research

In a study on the synthesis and evaluation of pyrazole derivatives, p-sulfamylphenyl hydrazine, a sulfonamide derivative, was used. The resulting compounds displayed a moderate degree of potent antimicrobial activity. This suggests that this compound could be utilized in researching and developing antimicrobial agents (Sharshira & Hamada, 2012).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

Properties

IUPAC Name

2-(4-sulfamoylanilino)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S.ClH/c9-15(13,14)7-3-1-6(2-4-7)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12)(H2,9,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNFBTRQDFQLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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